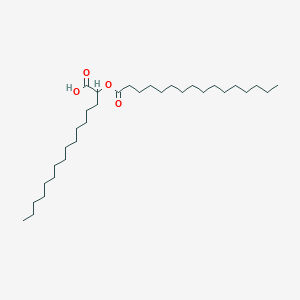

2-Hexadecanoyloxyhexadecanoic acid

Description

2-Hexadecanoyloxyhexadecanoic acid is a fatty acid derivative characterized by a hexadecanoic acid backbone esterified at the second carbon with a hexadecanoyloxy group. Its molecular formula is C₃₂H₆₂O₄, combining two hexadecanoic acid moieties (C₁₆H₃₂O₂) via esterification. This structure introduces both hydrophilic (carboxylic acid) and hydrophobic (long alkyl chain) regions, making it amphiphilic and suitable for applications in surfactants, emulsifiers, or lipid-based formulations .

Properties

CAS No. |

83549-97-7 |

|---|---|

Molecular Formula |

C32H62O4 |

Molecular Weight |

510.8 g/mol |

IUPAC Name |

2-hexadecanoyloxyhexadecanoic acid |

InChI |

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)36-30(32(34)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3,(H,34,35) |

InChI Key |

KLBCBDGSFYFOEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCCC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

Physicochemical Properties

- Melting Points: 2-Hydroxyhexadecanoic acid: High melting point (~80°C) due to hydrogen bonding . 16-Hydroxyhexadecanoic acid: Lower melting point (~50°C) due to terminal hydroxyl . 2-Hexadecanoyloxyhexadecanoic acid: Expected intermediate melting point (ester reduces crystallinity). Hexadecanedioic acid: Very high melting point (>120°C) due to strong intermolecular forces .

- Solubility: Esters (e.g., 2-ethylhexyl palmitate) are lipophilic and sparingly soluble in water . Hydroxy acids (e.g., 2-hydroxyhexadecanoic acid) show moderate water solubility due to polarity .

Research Findings and Trends

- Synthetic Modifications: Esters like 2-hexadecanoyloxyhexadecanoic acid can be tailored for biodegradability, making them environmentally favorable compared to halogenated derivatives (e.g., 2-[(2-chloroethyl)amino]ethyl hexadecanoate, which poses toxicity risks) .

- Biological Activity: Hydroxy acids (e.g., 2-hydroxyhexadecanoic acid) show antimicrobial properties, while complex esters (e.g., 2-oxiranylmethyl esters) are explored for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.